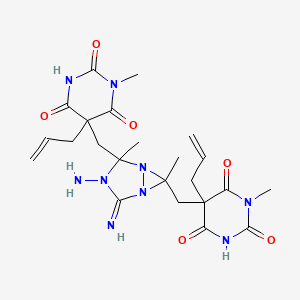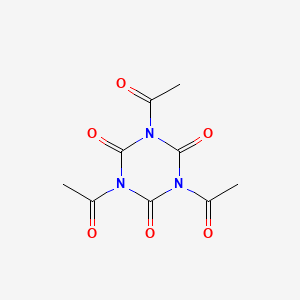
1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a hydroxyethyl group and two phenyl groups attached to the imidazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one typically involves the reaction of 4,4-diphenylimidazolidin-2-one with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the imidazolidinone nitrogen on the ethylene oxide, resulting in the formation of the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolidinone ring can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-Oxoethyl)-4,4-diphenylimidazolidin-2-one.
Reduction: Formation of 1-(2-Hydroxyethyl)-4,4-diphenylimidazolidine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxyethyl)-3-methylimidazolidin-2-one
- 1,3-Bis(2-hydroxyethyl)imidazolidin-2-one
- 1-Butyl-2,3,4,5-tetramethylimidazolidin-2-one
Uniqueness
1-(2-Hydroxyethyl)-4,4-diphenylimidazolidin-2-one is unique due to the presence of two phenyl groups, which enhance its hydrophobic interactions and potentially increase its biological activity compared to other imidazolidinones. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
特性
CAS番号 |
34806-24-1 |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-4,4-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C17H18N2O2/c20-12-11-19-13-17(18-16(19)21,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,20H,11-13H2,(H,18,21) |
InChIキー |
SUDYVWHSQRSTNV-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(=O)N1CCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


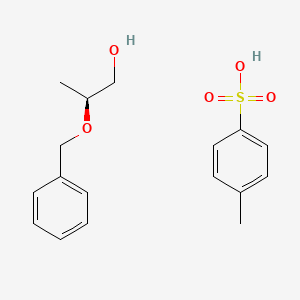
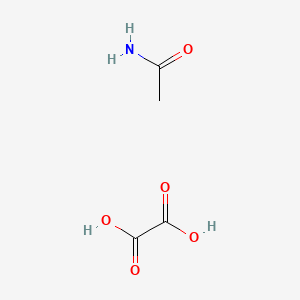
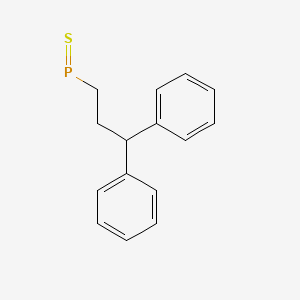
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

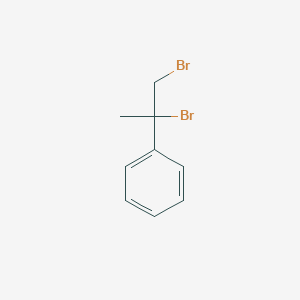

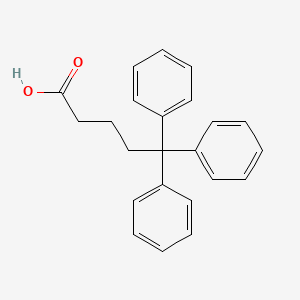
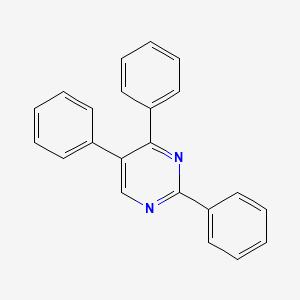
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
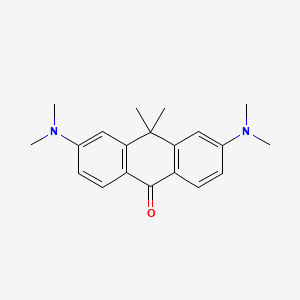
![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
